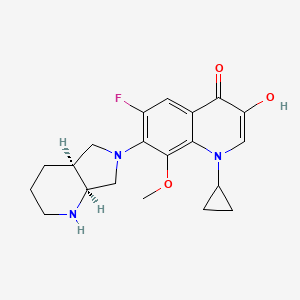
Moxifloxacin impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxifloxacin impurity refers to any unwanted chemical substance that is present in moxifloxacin, a fluoroquinolone antibiotic used to treat various bacterial infections. These impurities can arise during the manufacturing process or over time due to degradation. Understanding and controlling these impurities is crucial to ensure the drug’s efficacy and safety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of moxifloxacin impurities involves several synthetic routes. For example, the preparation of moxifloxacin impurity G involves using 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinolyl-3-carboxylic acid ethyl ester as a starting material. This compound reacts with triacetoxyboron, followed by the removal of the ethyl ester to generate moxifloxacin boron diacetate. The compound then reacts with (S,S)-2,8-diazabicyclo[4.3.0]nonane, followed by the removal of a protective base and salifying to generate moxifloxacin hydrochloride. Finally, oxidation via an oxidizing agent in the presence of a dewatering agent yields this compound G .
Industrial Production Methods: Industrial production methods for moxifloxacin impurities typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the impurities are minimized and controlled within acceptable limits .
Análisis De Reacciones Químicas
Types of Reactions: Moxifloxacin impurities can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different impurity profiles, which need to be carefully monitored and controlled .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of moxifloxacin impurities include triacetoxyboron, sodium bicarbonate, and various oxidizing agents. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various moxifloxacin derivatives and related compounds. For example, moxifloxacin impurity F is obtained by alkalifying moxifloxacin hydrochloride with sodium bicarbonate solution, followed by methylation and alkaline hydrolysis .
Aplicaciones Científicas De Investigación
Moxifloxacin impurities have several scientific research applications. They are used in pharmaceutical research for product development, quality control, method validation, and stability studies. These impurities are also useful in the identification of unknown impurities and the assessment of genotoxic potential . In addition, moxifloxacin impurities are studied to understand their impact on the efficacy and safety of the drug, contributing to the development of better pharmaceutical formulations .
Mecanismo De Acción
The mechanism of action of moxifloxacin involves inhibiting type II DNA topoisomerases, which are essential for the synthesis of bacterial messenger RNA and DNA replication. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial death . The impurities themselves do not have a direct mechanism of action but can affect the overall efficacy and safety of the drug.
Comparación Con Compuestos Similares
Moxifloxacin impurities can be compared with impurities found in other fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin. While the general types of impurities may be similar, the specific chemical structures and properties can vary. Moxifloxacin is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections . Similar compounds include ciprofloxacin, levofloxacin, and gatifloxacin .
Conclusion
Understanding moxifloxacin impurities is essential for ensuring the safety and efficacy of the drug. Through careful synthesis, analysis, and control of these impurities, pharmaceutical researchers can develop better formulations and improve patient outcomes.
Propiedades
Fórmula molecular |
C20H24FN3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-3-hydroxy-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1 |
Clave InChI |
RRWIWSNNDQRNJU-XHDPSFHLSA-N |
SMILES isomérico |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)O |
SMILES canónico |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
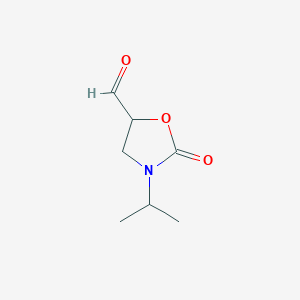
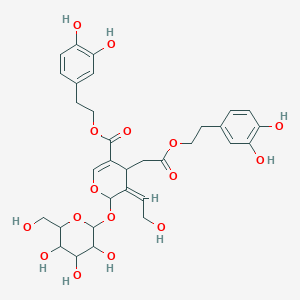
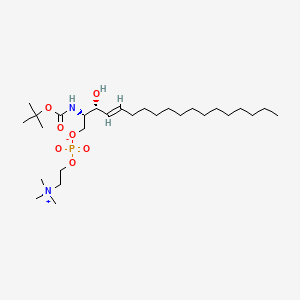

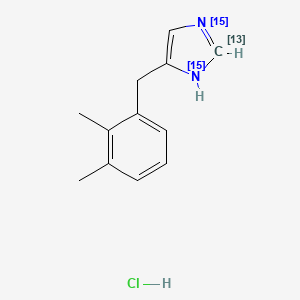
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

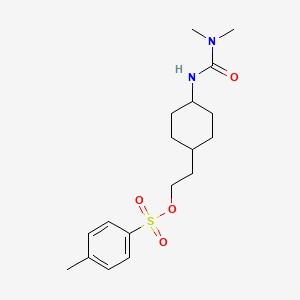
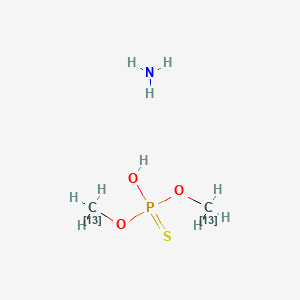
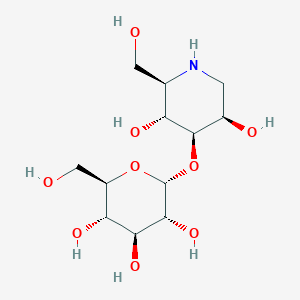
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
